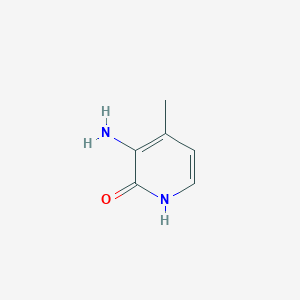3-Amino-4-methylpyridin-2-ol
CAS No.: 33252-54-9
Cat. No.: VC3753137
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33252-54-9 |
|---|---|
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 3-amino-4-methyl-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C6H8N2O/c1-4-2-3-8-6(9)5(4)7/h2-3H,7H2,1H3,(H,8,9) |
| Standard InChI Key | GJEPRGDZYVJETA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)NC=C1)N |
| Canonical SMILES | CC1=C(C(=O)NC=C1)N |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Amino-4-methylpyridin-2-ol features a pyridine ring with three functional groups: an amino group (-NH₂) at position 3, a methyl group (-CH₃) at position 4, and a hydroxyl group (-OH) at position 2. Its structural representation follows the standard naming conventions for substituted pyridines, with the numbering starting from the nitrogen atom in the ring.
Physical and Chemical Properties
The physical and chemical properties of 3-Amino-4-methylpyridin-2-ol can be partially inferred from related compounds. Based on available data for similar structures, the following properties can be estimated:
The compound contains multiple functional groups that can participate in various chemical reactions. The amino group at position 3 can undergo typical amine reactions such as acetylation, while the hydroxyl group at position 2 can form hydrogen bonds and participate in nucleophilic substitution reactions. The methyl group at position 4 provides opportunities for further functionalization through oxidation or radical reactions.
Synthesis Methods
From 3-Bromo-4-methylpyridin-2-ol
Another potential approach could involve the conversion of 3-bromo-4-methylpyridin-2-ol (CAS: 18368-59-7) to 3-amino-4-methylpyridin-2-ol through an amination reaction . This would involve:
-
Starting with 3-bromo-4-methylpyridin-2-ol
-
Amination using copper-catalyzed or palladium-catalyzed conditions with an appropriate ammonia source
-
Purification to obtain the desired product
Optimization Considerations
For industrial-scale synthesis, several factors would need to be considered:
-
The choice of catalyst significantly impacts reaction efficiency. Copper oxide catalysts have shown good performance in related syntheses, with yields of 85-88% .
-
Solvent selection affects both reaction rate and product purity. Water-acetonitrile or water-ethanol mixtures have proven effective for similar compounds .
-
Temperature control is critical, with room temperature conditions often sufficient, making the process energy-efficient .
-
Purification methods, such as recrystallization from ethyl acetate, have been shown to provide high-purity products for similar compounds .
Comparison with Related Compounds
Structural Analogs
Several related compounds provide context for understanding 3-Amino-4-methylpyridin-2-ol:
Physical Property Comparison
Comparing the physical properties of these related compounds provides insight into the expected characteristics of 3-Amino-4-methylpyridin-2-ol:
Reactivity Differences
The reactivity of 3-Amino-4-methylpyridin-2-ol would differ from its analogs due to the specific arrangement of functional groups:
-
The presence of both amino and hydroxyl groups can create intramolecular hydrogen bonding, potentially affecting reactivity.
-
The 2-hydroxyl group can exist in tautomeric forms (pyridinol ⇌ pyridone), influencing the compound's properties.
-
The amino group at position 3 may have altered nucleophilicity compared to other positional isomers due to electronic effects from both the methyl and hydroxyl groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume